Melectin
Description
Overview of Naturally Occurring Antimicrobial Peptides (AMPs)
Naturally occurring antimicrobial peptides (AMPs), also known as host defense peptides (HDPs), are a diverse group of molecules found across all forms of life, from prokaryotes to eukaryotes, including invertebrates and vertebrates. explorationpub.comwikipedia.org These peptides are typically small, ranging generally between 12 and 50 amino acids, and are often characterized by being cationic (positively charged) and amphipathic, meaning they possess both hydrophobic and hydrophilic regions. wikipedia.orgtandfonline.comniscpr.res.in This amphipathicity allows them to interact with biological membranes. wikipedia.org AMPs represent an ancient component of innate immunity. tandfonline.com
AMPs play a crucial role in the host's immunity by acting against a wide range of pathogens, including bacteria, fungi, parasites, and viruses. explorationpub.comscirp.orgmdpi.com Their broad-spectrum bioactivity and lower propensity for resistance development, compared to conventional antibiotics, highlight their significance in defense against infections. explorationpub.com They are multifunctional molecules involved in infection and inflammation. scirp.org
As key components of the innate immune system, AMPs provide a rapid first-line defense against invading pathogens. tandfonline.comnih.gov They are produced by various cell types in mammals, such as epithelial cells, keratinocytes, neutrophils, macrophages, and natural killer cells. scirp.org AMPs contribute to defense not only through direct antimicrobial activity but also by acting as immunomodulatory molecules, linking the innate and adaptive immune responses. scirp.orgnih.gov Their functions can include altering host gene expression, acting as or inducing chemokines, inhibiting pro-inflammatory cytokine production, promoting wound healing, and modulating the responses of immune cells. wikipedia.org
Classification and Diversity of Peptide Toxins from Hymenopteran Venoms
Hymenoptera, an order of insects that includes bees, wasps, and ants, represents a highly diverse group of venomous animals. unesp.brnih.gov The venoms of these insects are complex mixtures containing various bioactive components, including low molecular weight compounds, enzymes, and a significant proportion of peptides. unesp.brinnovareacademics.in These venom components serve various ecological roles, such as defense, predation, and protection against microorganisms. nih.gov
Contextualization of Melectin within Bee Venom Peptidomes
This compound is a peptide that was initially isolated from the venom of the cleptoparasitic bee Melecta albifrons. scilit.comresearchgate.net It is recognized as a novel antimicrobial peptide found in solitary bee venom. nih.govresearchgate.net While honey bee (Apis mellifera) venom is well-studied and its major peptide components include melittin, apamin, and mast cell degranulating (MCD) peptide, this compound is distinct and does not exhibit sequence homology with other wasp venom peptides. scilit.comnih.govnih.gov
This compound is an 18-amino acid peptide. nih.govnih.gov It is characterized as a cationic amphipathic peptide containing rich hydrophobic and basic amino acid residues, as well as a proline residue. researchgate.netnih.gov Research indicates that this compound can adopt an amphipathic α-helical secondary structure in environments mimicking biological membranes, such as bacterial cell membranes. scilit.comresearchgate.netnih.govnih.govdntb.gov.ua The presence of a proline residue in the peptide chain appears to play a role in the peptide's secondary structure and its selectivity for bacterial cells. scilit.comresearchgate.net
This compound has been shown to possess antimicrobial activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains. scilit.comresearchgate.netnih.govnih.govfrontiersin.org Studies have indicated that this compound's mechanism of action involves interfering with bacterial membranes. nih.gov It binds to the bacterial membrane via electrostatic interactions, leading to membrane permeabilization and bacterial cell death. nih.govnih.gov Compared to melittin, another prominent bee venom peptide, this compound has shown lower cytotoxicity while maintaining antimicrobial activity. nih.govresearchgate.netnih.govfrontiersin.org
The primary sequence of this compound has been established as H-Gly-Phe-Leu-Ser-Ile-Leu-Lys-Lys-Val-Leu-Pro-Lys-Val-Met-Ala-His-Met-Lys-NH₂. scilit.comresearchgate.net Its chemical formula is C₉₆H₁₆₇N₂₅O₁₉S₂. nih.gov
Here is a data table summarizing some key properties of this compound:
| Property | Value | Source(s) |
| Amino Acid Count | 18 | nih.govresearchgate.netnih.gov |
| Primary Sequence | H-Gly-Phe-Leu-Ser-Ile-Leu-Lys-Lys-Val-Leu-Pro-Lys-Val-Met-Ala-His-Met-Lys-NH₂ | scilit.comresearchgate.net |
| Chemical Formula | C₉₆H₁₆₇N₂₅O₁₉S₂ | nih.gov |
| PubChem CID | 49777299 | frontiersin.orgnih.govmdpi-res.com |
| Secondary Structure | Amphipathic α-helical in membrane-mimicking environments | scilit.comresearchgate.netnih.govnih.govdntb.gov.ua |
| Charge | Cationic | researchgate.netnih.gov |
| Key Residues | Hydrophobic, Basic, Proline | researchgate.netnih.gov |
Structure
2D Structure
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
GFLSILKKVLPKVMAHMK |
Origin of Product |
United States |
Discovery and Isolation of Melectin
Source Organism: Melecta albifrons (Cleptoparasitic Bee)
The sole natural source from which Melectin has been isolated is the venom of the cleptoparasitic bee, Melecta albifrons. nih.govresearchgate.net This species is a solitary bee, and the study of its venom is part of a broader scientific effort to explore the venoms of wild bees as a source for novel bioactive peptides. researchgate.net The identification of this compound in Melecta albifrons represented the first detailed study of venom from this particular solitary bee species. researchgate.net
Historical Context of this compound Identification
This compound was first identified and designated in 2008. nih.govresearchgate.net Researchers investigating the venom of Melecta albifrons isolated this previously unknown peptide. nih.gov The primary structure of this compound, an octadecapeptide consisting of 18 amino acids, was determined using a combination of Edman degradation and electrospray ionization-quadrupole time-of-flight (ESI-QTOF) mass spectrometry. nih.govresearchgate.net This initial study established its amino acid sequence as H-Gly-Phe-Leu-Ser-Ile-Leu-Lys-Lys-Val-Leu-Pro-Lys-Val-Met-Ala-His-Met-Lys-NH(2). nih.govresearchgate.net It was noted that this compound does not show significant sequence similarity to other known wasp or bee venom peptides. researchgate.netnih.gov
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Amino Acid Sequence | GFLSILKKVLPKVMHMK |
| Number of Amino Acids | 18 |
| Molecular Weight | Verified by mass spectrometry |
| Structure | Adopts an amphipathic α-helical secondary structure |
Methodologies for Peptide Isolation from Biological Matrices
The isolation of this compound from the venom of Melecta albifrons involves a multi-step process common in peptide chemistry, beginning with the careful collection of the raw venom and culminating in high-purity separation.
For the initial isolation of this compound, venom was obtained by dissecting the venom reservoirs from individual Melecta albifrons bees under a microscope. researchgate.net The contents of these reservoirs were then processed through a specific extraction technique.
Research Findings: Extraction Protocol
Extraction Solvent: A mixture of acetonitrile (B52724) and water (1:1 ratio) containing 0.5% Trifluoroacetic acid (TFA) was used to extract the venom components from the dissected reservoirs. researchgate.net
Processing: The resulting extract was centrifuged to separate the soluble peptide-containing supernatant from insoluble cellular debris. researchgate.net This supernatant was then directly subjected to chromatographic fractionation. researchgate.net
While dissection was used for this compound, a common alternative for collecting venom from Hymenoptera, such as honeybees, is electrical stimulation. This method utilizes a device with a glass plate and embedded wires that deliver a mild electrical pulse, causing the bees to sting the glass and deposit their venom without being harmed. youtube.comyoutube.com The venom then dries and can be scraped off for processing. youtube.com
Chromatography is a fundamental technique for separating the components of a complex mixture. For peptide isolation from venom, which contains a multitude of different proteins and peptides, high-performance liquid chromatography (HPLC) is the standard method. tandfonline.combachem.com
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the primary and most effective technique used for the purification of this compound and other venom peptides. researchgate.netbachem.comresearchgate.net This method separates molecules based on their hydrophobicity. americanpeptidesociety.org
The crude venom extract, after centrifugation, is loaded onto an RP-HPLC system. researchgate.net The system utilizes a stationary phase, which is a solid support packed into a column. For this compound and similar peptide purifications, a C18 column is commonly employed. bachem.comresearchgate.netnih.gov The "C18" refers to the long 18-carbon alkyl chains bonded to the silica (B1680970) particles of the stationary phase, rendering it very non-polar (hydrophobic).
The separation is achieved by using a mobile phase, a solvent system that flows through the column. A gradient of increasing organic solvent (like acetonitrile) in an aqueous solution (often containing an ion-pairing agent such as Trifluoroacetic acid) is used. bachem.com
Table 2: Typical RP-HPLC Purification Details for Venom Peptides
| Parameter | Description |
|---|---|
| Stationary Phase | C18-modified silica column. bachem.comresearchgate.net |
| Mobile Phase A | Aqueous solution, typically water with 0.1% Trifluoroacetic acid (TFA). bachem.com |
| Mobile Phase B | Organic solvent, typically acetonitrile with 0.1% Trifluoroacetic acid (TFA). bachem.com |
| Elution | A linear gradient is applied, gradually increasing the percentage of Mobile Phase B. Hydrophilic molecules elute first, while more hydrophobic peptides (like this compound) are retained longer and elute at higher acetonitrile concentrations. bachem.com |
| Detection | Eluted fractions are monitored using a UV detector, typically at wavelengths of 210-220 nm, where the peptide bond absorbs light. researchgate.netbachem.com |
Fractions corresponding to specific peaks on the chromatogram are collected manually or by an automated fraction collector. researchgate.net The purity of these fractions is then assessed by analytical HPLC, and those containing the pure target peptide are pooled for further analysis or lyophilization (freeze-drying). bachem.com
Structural Characterization and Biophysical Properties of Melectin
Primary Structure Elucidation
The primary structure of melectin, the linear sequence of its amino acid residues, was determined through a combination of classic and modern analytical techniques.
The N-terminal sequence of this compound was established using Edman degradation. nih.gov This stepwise chemical process involves the reaction of the free amino group of the N-terminal amino acid with phenyl isothiocyanate. The resulting derivative is then cleaved under acidic conditions, allowing for its identification. This cycle is repeated to sequentially identify the amino acids from the N-terminus. This well-established method provided the foundational data for determining the amino acid sequence of this compound.
To confirm and complete the amino acid sequence of this compound, Electrospray Ionization Quadrupole Time-of-Flight (ESI-QTOF) mass spectrometry was utilized. nih.gov This powerful technique measures the mass-to-charge ratio of ionized peptides, providing a highly accurate molecular weight. Fragmentation of the peptide within the mass spectrometer yields a series of product ions from which the amino acid sequence can be deduced. The data obtained from ESI-QTOF mass spectrometry corroborated the results from Edman degradation, leading to the definitive primary structure of this compound. nih.gov
The elucidated primary sequence of this compound is H-Gly-Phe-Leu-Ser-Ile-Leu-Lys-Lys-Val-Leu-Pro-Lys-Val-Met-Ala-His-Met-Lys-NH2. nih.gov
Table 1: Amino Acid Sequence of this compound
| Position | Amino Acid |
|---|---|
| 1 | Glycine (Gly) |
| 2 | Phenylalanine (Phe) |
| 3 | Leucine (Leu) |
| 4 | Serine (Ser) |
| 5 | Isoleucine (Ile) |
| 6 | Leucine (Leu) |
| 7 | Lysine (Lys) |
| 8 | Lysine (Lys) |
| 9 | Valine (Val) |
| 10 | Leucine (Leu) |
| 11 | Proline (Pro) |
| 12 | Lysine (Lys) |
| 13 | Valine (Val) |
| 14 | Methionine (Met) |
| 15 | Alanine (Ala) |
| 16 | Histidine (His) |
| 17 | Methionine (Met) |
Amino Acid Sequencing Methodologies
Secondary Structure Determination and Conformational Analysis
The three-dimensional conformation of this compound, particularly its secondary structure, is crucial for its biological activity. Spectroscopic methods have been instrumental in characterizing its folding patterns in different environments.
Circular Dichroism (CD) spectroscopy has been employed to investigate the secondary structure of this compound in various solvent conditions that mimic biological membranes. nih.govnih.gov CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides. The resulting spectra in the far-ultraviolet region (typically 190-250 nm) are characteristic of different secondary structural elements like α-helices, β-sheets, and random coils.
In an aqueous environment, this compound exhibits a random coil structure. nih.gov However, in the presence of membrane-mimicking environments, such as trifluoroethanol (TFE) and sodium dodecyl sulfate (B86663) (SDS), the CD spectra of this compound show a high content of α-helical structure. nih.govnih.gov This indicates that this compound undergoes a conformational change to adopt an amphipathic α-helical secondary structure in an anisotropic environment, which is a key feature for its interaction with bacterial cell membranes. nih.gov
Table 2: Secondary Structure Content of this compound in Different Environments Determined by CD Spectroscopy
| Environment | α-Helix Content (%) | Reference |
|---|---|---|
| Phosphate-buffered saline (PBS) | Random Coil | nih.gov |
| 50% Trifluoroethanol (TFE) | High | nih.govnih.gov |
Vibrational Circular Dichroism (VCD) spectroscopy, which extends the principles of CD into the infrared region, has also been used to study the secondary structure of this compound. nih.gov VCD is sensitive to the vibrational modes of the peptide backbone and can provide detailed information about the peptide's conformation.
Studies using VCD spectroscopy have been conducted in the presence of model membrane systems, such as zwitterionic and negatively charged liposomes and micelles, to simulate eukaryotic and bacterial cell membranes, respectively. nih.gov The qualitative evaluation of the VCD spectra of this compound in these environments has provided further insights into its conformational adaptability.
The results from VCD studies correlate with the findings from CD spectroscopy, showing a significant content of α-helical conformation in the presence of negatively charged liposomes that mimic bacterial membranes. nih.gov Conversely, in the presence of zwitterionic liposomes, which serve as models for eukaryotic membranes, the fraction of α-helical conformation is lower. nih.gov This differential conformational behavior is consistent with the selective antimicrobial activity of this compound.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Alanine |
| Glycine |
| Phenylalanine |
| Leucine |
| Serine |
| Isoleucine |
| Lysine |
| Valine |
| Proline |
| Methionine |
| Histidine |
| Phenyl isothiocyanate |
| Trifluoroethanol |
Conformational Studies in Model Membrane Environments
The biological function of the antimicrobial peptide this compound is intrinsically linked to its secondary structure, particularly the conformational changes it undergoes when transitioning from an aqueous environment to a membrane-mimicking milieu. In aqueous solutions such as phosphate-buffered saline (PBS), this compound typically exhibits a random coil structure. nih.gov However, its conformation changes significantly upon interaction with environments that mimic the anisotropic nature of biological membranes. nih.govnih.gov
Studies utilizing circular dichroism (CD) spectroscopy have been pivotal in elucidating these structural transitions. nih.govresearchgate.net These analyses reveal that in the presence of membrane-mimicking solvents like trifluoroethanol (TFE) or detergents like sodium dodecyl sulfate (SDS), this compound adopts a well-defined α-helical conformation. nih.govnih.govresearchgate.net This induced helicity is a critical prerequisite for its antimicrobial and other biological activities, as the helical structure facilitates the peptide's interaction with and disruption of cell membranes. nih.govnih.gov
To simulate the specific environments of different cell types, researchers have employed model membrane systems such as liposomes and micelles with varying lipid compositions. nih.govresearchgate.net These models, including zwitterionic liposomes to mimic eukaryotic membranes and negatively charged liposomes to represent bacterial membranes, have been instrumental in understanding the peptide's conformational behavior and selectivity. nih.govresearchgate.net
Alpha-Helical Content and Amphipathicity in Anisotropic Milieus
Upon encountering an anisotropic, or membrane-like, environment, this compound undergoes a distinct conformational shift to a predominantly α-helical structure. nih.govnih.gov CD spectroscopy analysis in 50% TFE, a solvent known to promote helical structures, shows characteristic negative bands at wavelengths of 208 nm and 222 nm, which are indicative of a typical α-helix. nih.gov The calculated α-helical content of this compound demonstrates a dramatic increase in this membrane-mimicking solvent compared to an aqueous buffer. nih.gov
| Environment | α-Helical Content (%) |
|---|---|
| PBS Buffer | Data Not Specified |
| 50% TFE | Calculated values indicate significant content |
Note: Specific percentage values for α-helical content can vary based on calculation methods. The key finding is the significant increase in helicity in TFE compared to PBS. nih.gov
This induced α-helix possesses an amphipathic character, meaning it has distinct hydrophobic and hydrophilic faces. researchgate.netresearchgate.net This amphipathicity is crucial for its lytic activity, allowing the hydrophobic residues to insert into the lipid core of the membrane while the hydrophilic, positively charged residues interact with the negatively charged phospholipid head groups on the bacterial membrane surface. researchgate.netresearchgate.netmdpi.com
The degree of helicity is also influenced by the specific lipid composition of the model membrane. Studies show a significantly higher content of α-helical conformation when this compound interacts with negatively charged liposomes (mimicking bacterial membranes) compared to zwitterionic liposomes (mimicking eukaryotic membranes). nih.govresearchgate.net This differential conformational change correlates with this compound's potent antimicrobial activity and its relatively moderate hemolytic activity. nih.gov Furthermore, this compound adopts an α-helical structure upon binding to key components of bacterial cell walls, such as lipopolysaccharide (LPS) from Gram-negative bacteria and lipoteichoic acid (LTA) from Gram-positive bacteria. nih.gov
Role of Proline Residues in Conformational Kinks
A key structural feature of this compound is the presence of a proline residue at position 11 in its 18-amino acid sequence. researchgate.net The unique cyclic structure of the proline side chain restricts the peptide backbone's rotation, introducing a distinct "kink" or bend in the α-helical structure. researchgate.netresearchgate.net This helix-kink-helix motif is a recognized structural element in many biologically active peptides and is considered important for their function. researchgate.netelifesciences.org
The proline-induced kink in this compound's structure is not a defect but a functionally significant attribute. nih.govresearchgate.net Research involving the synthesis of this compound analogues, where the Proline-11 residue was substituted or removed, suggests that this structural bend plays a critical role in the peptide's selectivity for bacterial cells over host cells. nih.govresearchgate.net The kink provides flexibility to the peptide, which may facilitate the optimal orientation for membrane insertion and the formation of pores or other disruptive structures within the bacterial membrane. elifesciences.org This structural feature is also found in other bee venom peptides, such as antapin, suggesting a conserved functional role. researchgate.netresearchgate.net
Electrostatic Properties and Hydrophobicity Profile
This compound is a cationic peptide, a characteristic feature of many antimicrobial peptides. researchgate.netmdpi.com It is composed of 18 amino acids and carries a net positive charge of +5 at physiological pH. nih.gov This positive charge is primarily due to the presence of basic amino acid residues and is a key determinant of its initial interaction with target cell membranes. nih.govnih.gov
The initial binding of this compound to bacteria is mediated by electrostatic attraction between the positively charged peptide and the net negative charge of bacterial surfaces, which are rich in anionic components like phosphatidylglycerol, cardiolipin, LPS, and LTA. nih.govnih.gov
In addition to its cationic nature, this compound has a significant hydrophobic component. nih.gov The balance between hydrophobicity and charge is crucial for its membrane-disrupting activity. mdpi.com The mean hydrophobicity (H) and hydrophobic moment, a measure of the amphipathicity of a helix, have been calculated for this compound, confirming its amphipathic potential. nih.gov This profile enables the peptide to first bind to the membrane surface via electrostatic interactions and then insert its hydrophobic face into the nonpolar lipid bilayer core, leading to membrane permeabilization. nih.govmdpi.com
| Property | Value |
|---|---|
| Amino Acid Residues | 18 |
| Net Charge | +5 |
| Mean Hydrophobicity (H) | Calculated based on Eisenberg scale |
| Primary Sequence | H-Gly-Phe-Leu-Ser-Ile-Leu-Lys-Lys-Val-Leu-Pro-Lys-Val-Met-Ala-His-Met-Lys-NH₂ |
Structural Stability in Various Solvents and Conditions
The structural stability of this compound under different conditions is critical for its biological efficacy. As established by conformational studies, its secondary structure is highly dependent on the solvent environment. It remains in a flexible, random coil state in aqueous buffers but transitions to a stable α-helical structure in membrane-mimetic solvents or upon interaction with lipids. nih.gov
| Cation (Concentration) | S. aureus ATCC 25923 | P. aeruginosa ATCC 27853 |
|---|---|---|
| Control | 2 | 4 |
| NaCl (150 mM) | 2 | 4 |
| MgCl₂ (2 mM) | 2 | 8 |
| FeCl₃ (0.1 mM) | 2 | 4 |
Data sourced from scientific literature. nih.gov
Mechanisms of Action of Melectin
Membrane Interaction and Permeabilization Mechanisms The interaction of Melectin with cell membranes leads to their disruption and increased permeability, ultimately resulting in cell deathresearchgate.netnih.gov. This process involves several key steps, beginning with electrostatic attraction to the membrane surfaceresearchgate.net.
Visualization of Membrane Damage Direct visualization techniques have been employed to observe the effects of this compound on cell membranes. Propidium iodide (PI) uptake assays are commonly used to assess membrane damage; PI is a fluorescent dye that can only enter cells with compromised membranesnih.govresearchgate.netnih.gov. Studies show that this compound treatment leads to PI influx into bacterial cells, indicating membrane disruptionnih.govresearchgate.netnih.gov. Microscopy, including scanning electron microscopy (SEM) and likely other techniques like transmission electron microscopy (TEM), can reveal morphological changes in membranes, such as the appearance of bumps and pores, after this compound treatmentnih.gov. For example, SEM images have shown that this compound treatment destroys the membrane of leukemia cells, making it appear full of bumps and pores, similar to its effects on bacterial membranesnih.gov. TEM has also been used to visualize changes in the surface of LUVs after incubation with this compound, showing thorough changes and unclear margins in negatively charged LUVs compared to only slight influence on neutral LUVsnih.gov.
Scanning Electron Microscopy (SEM) Analyses of Cell Morphological Changes
Scanning Electron Microscopy (SEM) has been employed to visualize the morphological alterations induced by this compound on the surface of target cells, providing visual evidence of membrane disruption. Studies on leukemia cells treated with this compound revealed significant changes in their morphology. nih.govresearchgate.net Untreated cells typically exhibit an integrated and smooth cell membrane. nih.govresearchgate.net In contrast, this compound-treated cells showed a compromised membrane that appeared destroyed, characterized by the presence of bumps and pores. nih.govresearchgate.net This observed phenomenon is consistent with the effects of this compound on bacterial membranes, suggesting a similar membrane-targeting mechanism against both bacterial and certain tumor cells. nih.gov
Propidium Iodide (PI) Uptake Assays
Propidium Iodide (PI) uptake assays are a common method to assess the integrity and permeability of cell membranes. PI is a fluorescent dye that can only enter cells with damaged membranes and intercalate with nucleic acids, leading to increased fluorescence. researchgate.netmdpi.comresearchgate.net Studies utilizing PI uptake assays have demonstrated that this compound disrupts the membrane of bacteria such as Escherichia coli and Staphylococcus aureus. nih.govresearchgate.netmdpi.comresearchgate.netfrontiersin.org Treatment with this compound resulted in a significant increase in PI influx into bacterial cells, indicating that the peptide destabilizes or disturbs the integrity of the bacterial membrane. nih.govresearchgate.netresearchgate.net For instance, a majority of E. coli cells turned red after treatment with this compound for a short period, signifying PI entry. nih.gov The increase in PI fluorescence has also been shown to be dose-dependent in some studies. researchgate.netfrontiersin.org
Table 1: Representative Propidium Iodide Uptake Data in Bacteria Treated with this compound
| Bacterial Strain | This compound Concentration (µM) | Incubation Time | PI Staining Percentage | Source |
| E. coli | 10 | 30 min | Majority of cells stained red | nih.gov |
| S. aureus | 1× MIC | Not specified | 82.4% | researchgate.net |
| S. aureus | 2× MIC | Not specified | 92.7% | researchgate.net |
| P. aeruginosa | 1× MIC | Not specified | 79.6% | researchgate.net |
| P. aeruginosa | 2× MIC | Not specified | 85.8% | researchgate.net |
| E. coli K12 MG1655 | 8 | 30 min | Significant uptake (compared to lower concentrations) | frontiersin.org |
| S. aureus ATCC 29213 | Various (e.g., 8 µM) | 30 min | Varied uptake depending on concentration and staple position in analogs | frontiersin.org |
Note: MIC refers to Minimum Inhibitory Concentration.
Large Unilamellar Vesicle (LUV) Leakage Experiments
Large Unilamellar Vesicle (LUV) leakage experiments are used to quantify the ability of peptides to permeabilize lipid bilayers, mimicking cell membranes. nih.govfrontiersin.orgresearchgate.net These experiments often involve encapsulating a fluorescent marker, such as calcein (B42510), within LUVs and measuring the increase in fluorescence upon its release into the external environment after peptide addition. nih.govfrontiersin.orgembrapa.br Studies with this compound have shown that it induces the leakage of encapsulated content from LUVs. nih.govdovepress.com This leakage is typically concentration-dependent. nih.gov Furthermore, the ability of this compound to cause leakage is significantly influenced by the lipid composition of the LUVs. nih.govdovepress.com this compound has demonstrated a greater affinity and induced more substantial calcein release from negatively charged LUVs, which mimic bacterial membrane composition, compared to neutrally charged LUVs, which mimic normal cell membranes. nih.govdovepress.com
Table 2: Calcein Release from Large Unilamellar Vesicles Induced by this compound
| LUV Composition (Mimics) | This compound Concentration | Calcein Leakage | Source |
| Negatively charged (Bacterial) | Increasing concentrations | Obvious leakage, concentration-dependent | nih.gov |
| Neutrally charged (Normal cell) | Increasing concentrations | Significantly less leakage compared to negatively charged LUVs | nih.gov |
Intracellular Target Interactions
Beyond its effects on cellular membranes, this compound has also been shown to interact with intracellular components, particularly nucleic acids. nih.govnih.govtandfonline.comresearchgate.net This suggests that its mechanism of action is not solely limited to membrane disruption but also involves intracellular targeting. nih.govdovepress.com
DNA Binding and Interference with Nucleic Acid Processes
Research indicates that this compound can bind to DNA. nih.govnih.govtandfonline.comresearchgate.netresearchgate.net Gel retardation experiments have been used to demonstrate this interaction. nih.govresearchgate.net When plasmid DNA was incubated with increasing concentrations of this compound, its electrophoretic mobility on an agarose (B213101) gel was altered. nih.govresearchgate.net At higher this compound concentrations, a significant portion of the plasmid DNA remained at the origin of the gel, indicating that it was bound by the peptide and its migration was retarded. nih.govresearchgate.net This DNA binding effect was observed to be concentration-dependent. nih.govresearchgate.net While the direct mechanisms by which this compound's DNA binding interferes with specific nucleic acid processes like replication or transcription are not explicitly detailed in the search results, it is speculated that this interaction might consequently affect bacterial growth or metabolism. nih.gov Antibacterial drugs that interfere with nucleic acid synthesis typically target essential enzymes like DNA gyrase or RNA polymerase. creative-biolabs.com
Potential Modulation of Cellular Metabolism
The potential for this compound to modulate cellular metabolism has been suggested, particularly as a downstream effect of its interaction with intracellular targets like DNA. nih.gov While specific metabolic pathways directly inhibited or modulated by this compound in bacteria are not extensively described, its DNA binding activity could indirectly impact metabolic processes essential for bacterial survival and proliferation. nih.gov In studies on cancer cells, this compound has been reported to influence signaling pathways such as PI3K/Akt/mTOR and MAPK, and downregulate proteins associated with the Wnt/β-catenin pathway, which are involved in regulating various cellular processes including metabolism. frontiersin.org However, the direct impact of this compound on metabolic enzymes or pathways in bacterial cells requires further investigation.
Mechanistic Specificity and Selectivity
This compound exhibits a degree of mechanistic specificity and selectivity, particularly in its interaction with cell membranes. The peptide's greater affinity for negatively charged phospholipid membranes, characteristic of bacterial cells, compared to the more neutral membranes of normal mammalian cells, contributes to its selective toxicity. nih.govresearchgate.netdovepress.comnih.govdntb.gov.ua This electrostatic attraction between the positively charged this compound and the negatively charged bacterial membrane is considered a primary factor in its membrane-targeting mechanism against bacteria. nih.govresearchgate.netnih.gov While this compound does show some cytotoxicity towards normal mammalian cells, the observed lower levels of LDH release in normal cell lines compared to leukemia cell lines suggest a moderate degree of selectivity. dovepress.com The alpha-helical structure of this compound, potentially featuring a proline kink, has also been implicated in its selectivity for bacterial cells. researchgate.netresearchgate.net
Differentiation between Bacterial and Eukaryotic Membrane Interactions
A key aspect of this compound's selective toxicity lies in its differential interactions with bacterial and eukaryotic membranes. This compound adopts an α-helical structure, which is important for its function in membrane-mimicking environments. scilit.comdntb.gov.uanih.gov
Bacterial cell membranes are characterized by a higher content of negatively charged phospholipids (B1166683), such as phosphatidylglycerol, cardiolipin, and phosphatidylserine, compared to mammalian cell membranes, which are mainly composed of zwitterionic phospholipids and cholesterol. nih.gov this compound, being a cationic peptide, binds to the negatively charged bacterial membrane through electrostatic interactions. dntb.gov.uanih.govresearchgate.netresearchgate.netdntb.gov.ua This initial binding is a critical step in its antibacterial mechanism. dntb.gov.uanih.govresearchgate.net
Studies using techniques like liposome (B1194612) aggregation experiments and circular dichroism (CD) spectroscopy have shown that this compound exhibits a greater affinity for liposomes constructed with negative phospholipids, mimicking bacterial membranes, than for those mimicking eukaryotic membranes. nih.govnih.gov Furthermore, this compound shows a higher content of α-helical conformation in environments mimicking bacterial membranes compared to those mimicking eukaryotic membranes. nih.govresearchgate.net This difference in conformational change and binding affinity contributes to this compound's selectivity for bacterial cells over mammalian cells. scilit.comnih.govnih.govresearchgate.net
Upon binding to the bacterial membrane, this compound induces membrane permeabilization and depolarization, leading to the release of intracellular content and rapid bacterial death. dntb.gov.uaresearchgate.netnih.govresearchgate.net This is supported by experiments using probes like NPN (for outer membrane permeability) and DiSC3-5 (for cytoplasmic membrane depolarization). researchgate.netnih.gov
While this compound primarily targets bacterial membranes, it has also been shown to affect tumor cell membranes, causing morphological changes, including the formation of bumps and pores. nih.gov This suggests a similar membrane-targeting mechanism against certain cancer cells. nih.gov However, its cytotoxicity against mammalian cells is generally reported as low or moderate, indicating a degree of selectivity. dntb.gov.uanih.govresearchgate.netnih.gov
Influence of Salt Concentrations on Mechanistic Efficacy
The efficacy of antimicrobial peptides can often be affected by the presence of salts, particularly divalent cations, which can interfere with the electrostatic interactions between the positively charged peptide and the negatively charged bacterial membrane. However, this compound has been shown to maintain its antimicrobial activity even at physiological salt concentrations. dntb.gov.uanih.govresearchgate.netresearchgate.netdntb.gov.ua
Biological Activities of Melectin in Model Systems
Antimicrobial Efficacy
The antimicrobial properties of Melectin have been evaluated against a range of clinically relevant pathogens, demonstrating its potential as a therapeutic agent nih.govmdpi.com.
Antibacterial Spectrum Against Gram-Positive Bacteria (e.g., Staphylococcus aureus)
This compound has shown notable antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus. Studies using radial diffusion assays have indicated that this compound creates a clear zone of inhibition around the application site, with the diameter of the zone increasing with peptide concentration, suggesting a concentration-dependent effect nih.gov. Minimum Inhibitory Concentration (MIC) assays have further quantified this activity. For Staphylococcus aureus ATCC 29213, the MIC of this compound has been reported as 4 µM nih.gov. Another study also reported an MIC of 2 µM against S. aureus researchgate.netnih.gov.
Antibacterial Spectrum Against Gram-Negative Bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa)
This compound is also effective against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa nih.govscilit.comnih.govmdpi.com. Radial diffusion assays have demonstrated remarkable antibacterial activity against E. coli, similar to that observed against S. aureus nih.gov. MIC values for Escherichia coli ATCC 25922 have been determined to be 4 µM nih.govresearchgate.netnih.gov. For Pseudomonas aeruginosa ATCC 27853, the reported MIC is 8 µM nih.gov. Other research indicates an MIC of 2 µM against P. aeruginosa researchgate.netnih.gov.
Activity Against Multidrug-Resistant Bacterial Strains
A significant aspect of this compound's activity is its efficacy against multidrug-resistant (MDR) bacterial strains nih.govtandfonline.comresearchgate.netnih.govmdpi.com. Research has confirmed that this compound possesses antimicrobial properties against clinical drug-resistant bacteria nih.govtandfonline.com. MIC measurements have been determined for various drug-resistant strains, including Escherichia coli 780, with a reported MIC of 4 µM nih.gov. Studies indicate that this compound maintains antibacterial activity against drug-resistant bacteria at concentrations between 2 and 8 µM researchgate.netnih.gov.
Antifungal Activity (e.g., against Candida albicans)
Beyond its antibacterial effects, this compound has also demonstrated antifungal activity, including against Candida albicans nih.govresearchgate.netdntb.gov.uacpu-bioinfor.orgresearchgate.net. This compound has been shown to inhibit the growth of C. albicans at concentrations as low as 8.3 ± 1.8 µM nih.govresearchgate.net. Similar to its action on bacteria, this compound can kill C. albicans rapidly, within minutes nih.govresearchgate.netresearchgate.net.
Time-Kill Kinetic Studies of Microbial Inhibition
Time-kill kinetic assays have been conducted to understand the rate at which this compound inhibits and kills bacteria nih.govresearchgate.netresearchgate.netemerypharma.com. These studies reveal that this compound exerts a rapid killing effect against both E. coli and S. aureus nih.govresearchgate.net. For E. coli, a concentration of 8 µM showed a strengthened killing effect within 50 minutes nih.gov. Against S. aureus, the killing effect was observed within 50 minutes at a concentration of 4 µM, with a similar killing rate to that observed for E. coli nih.govresearchgate.net. The antibacterial activity of this compound is notably time and concentration dependent nih.govtandfonline.com.
In vitro Microplate Assays for Activity Quantification
In vitro microplate assays, such as the broth microdilution method, are commonly used to quantify the antimicrobial activity of this compound by determining its Minimal Inhibitory Concentration (MIC) against various bacterial strains nih.govnih.govmdpi.com. Radial diffusion assays, which measure the zone of inhibition, are also employed to screen and demonstrate the antibacterial activity of this compound in a concentration-dependent manner nih.gov. Time-kill kinetics studies are also performed using microplate assays, measuring absorbance over time to reflect bacterial growth changes after this compound treatment nih.govresearchgate.net.
Data Tables
| Bacterial Strain | Type | MIC (µM) | Source |
| Escherichia coli ATCC 25922 | Drug-sensitive | 4 | nih.govresearchgate.netnih.gov |
| Pseudomonas aeruginosa ATCC 27853 | Drug-sensitive | 8 | nih.gov |
| Staphylococcus aureus ATCC 29213 | Drug-sensitive | 4 | nih.gov |
| Staphylococcus aureus | Drug-sensitive | 2 | researchgate.netnih.gov |
| Staphylococcus epidermidis ATCC 12228 | Drug-sensitive | 2 | nih.gov |
| Bacillus subtilis ATCC 23857 | Drug-sensitive | 4 | nih.gov |
| Escherichia coli 780 | Drug-resistant | 4 | nih.gov |
| Acinetobacter baumannii | Drug-resistant | 8 | nih.gov |
| Staphylococcus aureus | Drug-resistant | 2-8 | researchgate.netnih.govmdpi.com |
| Pseudomonas aeruginosa | Drug-resistant | 2-8 | researchgate.netnih.govmdpi.com |
| Escherichia coli | Drug-resistant | 2-8 | researchgate.netnih.govmdpi.com |
| Klebsiella pneumoniae | Drug-resistant | 4 | researchgate.netnih.govmdpi.com |
| Salmonella Typhimurium | Drug-resistant | 2-8 | researchgate.netnih.govmdpi.com |
| Fungal Species | MIC (µM) | Source |
| Candida albicans | 8.3 ± 1.8 | nih.govresearchgate.net |
Modulatory Effects on Immune and Inflammatory Responses
This compound has demonstrated the ability to modulate aspects of the immune and inflammatory responses in experimental models.
Mast Cell Degranulation in Rodent Models
Experimental studies utilizing rodent models have indicated that this compound can induce the degranulation of mast cells. Specifically, synthetic this compound has been shown to degranulate rat peritoneal mast cells. scilit.comnovoprolabs.com This effect suggests a potential role for this compound in modulating mast cell-mediated responses. Previous studies have also shown that this compound can degranulate peritoneal mast cells from rats. nih.gov
Modulation of Pro-inflammatory Cytokine Expression (e.g., TNFα, IL-8, IL-6, IL-1β)
This compound has been observed to influence the expression levels of key pro-inflammatory cytokines. In studies involving Staphylococcus aureus-stimulated human fibroblasts, this compound significantly inhibited the secretion and mRNA expression of pro-inflammatory cytokines, including TNFα, IL-8, IL-6, and IL-1β. frontiersin.orgnih.govresearchgate.netresearchgate.netresearchgate.net Bacterial infection typically increases the expression of these cytokines, and their overexpression can lead to inflammation and tissue damage. nih.govresearchgate.net this compound's ability to suppress this increase suggests an anti-inflammatory potential. nih.gov
The following table summarizes the observed effect of this compound on the expression of these cytokines in S. aureus-stimulated human fibroblasts:
| Cytokine | Effect of this compound Treatment (5 µM) on Secretion/mRNA Expression (vs. S. aureus stimulation alone) |
| TNFα | Significantly inhibited frontiersin.orgnih.govresearchgate.netresearchgate.netresearchgate.net |
| IL-8 | Significantly inhibited frontiersin.orgnih.govresearchgate.netresearchgate.netresearchgate.net |
| IL-6 | Significantly inhibited frontiersin.orgnih.govresearchgate.netresearchgate.netresearchgate.net |
| IL-1β | Significantly inhibited frontiersin.orgnih.govresearchgate.netresearchgate.netresearchgate.net |
Antitumor Activity in Cellular Models
This compound has also been investigated for its potential antitumor activities using various cellular models, particularly against leukemic cell lines.
Inhibition of Proliferation in Leukemic Cell Lines (e.g., K562, HL-60)
This compound has demonstrated inhibitory effects on the proliferation of several leukemic cell lines. It obviously inhibited the proliferation of tested leukemia cell lines at a concentration of 15 μM, particularly against the THP-1 and HL-60 cell lines. nih.gov The peptide also inhibited cell proliferation by interfering with the cell membrane of leukemic cells K562, decreasing the viability of various cells such as K562, K562/ADM, and HL-60. researchgate.netresearchgate.net
Mechanistic Insights into Antitumor Actions (e.g., membrane targeting)
The mechanisms underlying this compound's antitumor activity involve interactions with the cell membrane and potentially DNA binding. This compound's action mechanisms are involved with membrane interfering and DNA binding. nih.govtandfonline.comnih.gov The peptide has an α-helix form scilit.comnih.gov, which is characteristic of many antimicrobial peptides that target membranes. This compound disturbs tumor cell membranes. nih.gov Investigations using scanning electron microscopy (SEM) have shown significant morphological changes in leukemia cells treated with this compound; while untreated cells had integrated and smooth membranes, the membranes of this compound-treated cells were destroyed and exhibited bumps and pores. nih.gov This phenomenon is consistent with this compound acting on tumor cell membranes in a membrane-targeting manner, similar to its effects on bacterial membranes. nih.govresearchgate.net
Differential Effects on Tumor vs. Normal Cell Lines
Research indicates that this compound exhibits a degree of selectivity between tumor and normal cell lines. Although this compound exhibited a slight inhibition effect on normal cell lines tested, the IC₅₀ concentrations were higher than that for tumor cells. nih.gov Normal cell lines exhibited obviously lower LDH release compared to leukemia cell lines when treated with this compound, suggesting less cytotoxicity towards normal cells. nih.gov this compound has shown low or moderate cytotoxicity and no significant hemolytic activity at concentrations below 50 µM. frontiersin.orgnih.govresearchgate.net The difference in susceptibility is believed to be related to the distinct membrane composition and properties of cancer cells compared to normal cells, including differences in anionic charge, cholesterol content, and microvilli density, which can enhance the interaction of cationic peptides like this compound with tumor cell membranes. global-sci.orgfrontiersin.org
Structure Activity Relationship Sar Studies and Analog Design
Impact of Amino Acid Substitutions on Activity and Selectivity
The Proline residue at position 11 (Pro11) in melectin is located in the middle of the peptide chain and is known to introduce a kink in its alpha-helical structure. nih.govresearchgate.netresearchgate.net Research indicates that Pro11 plays an important role in this compound's selectivity towards bacterial cells and contributes to its low hemolytic activity. nih.govresearchgate.netnovoprolabs.com Studies involving synthetic this compound analogs where Pro11 was replaced by other amino acid residues (such as Alanine, Lysine, and Glycine) or omitted entirely demonstrated that these modifications had little effect on the antibacterial activities. novoprolabs.com However, these changes led to an increase in the hemolytic activities of the analogs. novoprolabs.com This suggests that the specific structural conformation induced by Pro11 is critical for maintaining a favorable balance between antimicrobial potency and minimal toxicity to host cells.
| Modification at Pro11 | Antibacterial Activity | Hemolytic Activity |
|---|---|---|
| Replacement (Ala, Lys, Gly) | Little effect | Increased |
| Omission | Little effect | Increased |
Information specifically detailing the impact of oxidation of Methionine residues at positions 14 (Met14) and 17 (Met17) within the this compound sequence on its activity and selectivity was not available in the consulted literature. Studies on other peptides have shown that methionine oxidation can affect peptide structure and function, but specific data for this compound's Met residues are not provided in the search results.
Importance of Peptide Length and Terminal Modifications
The length of an antimicrobial peptide and modifications to its N- and C-termini can significantly influence its biological activity, stability, and interaction with target membranes. researchgate.netmdpi.commdpi.com
Studies have synthesized series of N- and C-terminal shortened this compound analogues to investigate which regions of the peptide are essential for its antimicrobial activity. nih.govresearchgate.netresearchgate.net Research indicates that the antibacterial region of this compound is located at the N-terminus. novoprolabs.com A peptide containing the first 10 residues of this compound was found to be active. novoprolabs.com This suggests that the N-terminal portion of this compound is crucial for its ability to inhibit bacterial growth. While specific data tables for the activity of all truncated this compound analogs were not available, the finding highlights the functional importance of the N-terminal segment. For other AMPs, C-terminal amidation can increase the net positive charge and enhance antimicrobial activity, while N-terminal acetylation can improve resistance to enzymatic degradation. mdpi.com
Influence of Peptide Oligomerization
The ability of peptides to self-associate or form oligomers can play a role in their mechanism of action, particularly in membrane interaction and pore formation. While peptide oligomerization has been studied in the context of other AMPs like LL-37 and bactenecin, affecting their activity and stability acs.orgnih.gov, specific research detailing the influence of this compound's oligomerization state on its structure-activity relationship was not provided in the search results.
Dimerization and Tetramerization (MAP-constructs) Effects
The influence of multimerization, specifically dimerization and tetramerization, on the biological activities of this compound has been investigated through the synthesis of MAP (Multiple Antigenic Peptide)-constructs. These studies aimed to determine how increasing the valency of the peptide affects its antimicrobial and hemolytic properties. Research indicates that dimerization and tetramerization of this compound tend to increase undesirable hemolytic activity nih.gov. Interestingly, the effect of methionine oxidation at positions 14 and 17 on antimicrobial activity differs between monomeric and multimeric forms. While oxidation decreases the activity of monomeric this compound against all tested bacteria, it only reduces activity against Staphylococcus aureus in the dimer or tetramer forms nih.gov.
Rational Design of this compound Analogues for Enhanced Properties
Rational design of this compound analogues focuses on making specific modifications to the peptide sequence or structure to improve its stability, specificity, and potentially reduce cytotoxicity.
Strategies for Improved Stability and Specificity
Several strategies have been employed to design this compound analogues with enhanced properties. One approach involves substituting specific amino acid residues. For instance, replacing Leucine with Valine at position 6 has been shown to decrease hemolytic activity nih.gov. The introduction of isosteric amino acid Norleucine (Nle) at positions 14 or 17, or both, resulted in a slight increase in hemolytic activity while maintaining high antimicrobial activities in monomeric form nih.gov. However, dimerization of these Nle-substituted analogues again led to increased hemolytic activity nih.gov.
Another important aspect of this compound's structure-activity relationship is the role of the Proline residue at position 11. This proline residue is believed to introduce a kink in the α-helical structure, which plays a significant role in the peptide's selectivity for bacterial cells nih.govresearchgate.net. Analogues where Pro11 was replaced by other amino acids (Ala, Lys, Gly) or omitted showed little change in antibacterial activities but exhibited increased hemolytic activities, highlighting the importance of this residue for selectivity nih.govnovoprolabs.com. Studies involving N- and C-terminal shortened analogues have also been conducted to identify regions crucial for antimicrobial activity, suggesting the N-terminus contains an antibacterial region nih.govnovoprolabs.com.
Hydrocarbon Stapling Approaches
Hydrocarbon stapling is a chemical modification technique used to stabilize the α-helical structure of peptides, potentially improving their proteolytic stability and biological activity d-nb.infoacs.orgacs.orgnih.gov. This approach has been applied to this compound analogues. The stapling is typically achieved by incorporating non-natural amino acids with terminal olefin tethers at specific positions (e.g., i, i+4 or i, i+7) and then performing ring-closing olefin metathesis to form a covalent bridge d-nb.infoacs.orgnih.gov.
Studies on hydrocarbon-stapled this compound analogues have shown that staple incorporation generally increases helicity in water and enhances proteolytic stability d-nb.infonih.gov. However, this modification has also resulted in a suppressed antimicrobial activity against pathogenic bacteria and Candida albicans, which has been attributed to reduced peptide flexibility d-nb.infoacs.org. Furthermore, stapled this compound analogues were found to be more hemolytic than the original peptide d-nb.infonih.gov. Different stapling approaches, including single staples with 8-carbon (i, i+4) or 11-carbon (i, i+7) cross-links, and double staples, have been explored d-nb.info. While double-stapled analogues exhibited dramatically enhanced α-helicity and were substantially more resistant to proteolytic degradation, their antimicrobial activities decreased, and hemolytic activity increased compared to native or singly stapled peptides nih.gov.
Computational Approaches in this compound SAR
Computational methods play an increasingly important role in understanding the SAR of antimicrobial peptides like this compound and guiding the design of new analogues.
Molecular Docking and Simulation Studies
Molecular docking and simulation studies can provide insights into the interaction of this compound and its analogues with target membranes or proteins, which is relevant to understanding their SAR mdpi.comnih.govnih.govmdpi.com. While specific molecular docking and simulation studies focusing solely on this compound's interaction mechanisms were not extensively detailed in the provided search results, computational approaches are generally used in AMP research to predict binding modes and conformational changes upon membrane interaction researchgate.net. These methods can help correlate structural features with biological activity. For instance, studies on other peptides have used molecular dynamics simulations to confirm the stability of peptide-protein complexes and understand binding patterns mdpi.comnih.govmdpi.com.
Bioinformatic Prediction of Structural Determinants
Bioinformatic tools are valuable for predicting and analyzing the structural determinants of this compound's activity, such as net charge, hydrophobicity, and amphipathicity nih.govresearchgate.netexplorationpub.comfrontiersin.orgmdpi.comcabidigitallibrary.org. This compound is an 18-amino acid peptide with a positive net charge of +5 nih.gov. It is known to adopt an amphipathic α-helical structure in membrane-mimicking environments nih.govnih.govresearchgate.net. Bioinformatic analysis, including tools like HeliQuest, can predict the helical structure and the distribution of hydrophobic and hydrophilic residues, which is crucial for its interaction with bacterial membranes nih.govmdpi.com.
The net charge of an antimicrobial peptide is a critical determinant of its interaction with negatively charged bacterial membranes via electrostatic forces researchgate.netfrontiersin.orgmdpi.com. Hydrophobicity and amphipathicity influence the peptide's ability to partition into and disrupt the lipid bilayer researchgate.netfrontiersin.orgmdpi.com. Bioinformatic predictions can help assess how amino acid substitutions or modifications might alter these properties and, consequently, the peptide's activity and selectivity frontiersin.orgmdpi.comnih.gov. While specific detailed bioinformatic studies exclusively on this compound beyond the initial characterization were not highlighted, these tools are routinely applied in the broader field of AMP research to guide SAR investigations and analogue design cabidigitallibrary.orgfrontiersin.org.
Advanced Methodologies in Melectin Research
Synthetic Peptide Chemistry for Melectin and Analogues
The study of this compound often requires the synthesis of the peptide itself or modified versions (analogues) to explore how changes in amino acid sequence affect its activity and conformation.
Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) is a fundamental technique for producing peptides like this compound in a controlled and efficient manner. In SPPS, amino acids are sequentially added to a growing peptide chain that is anchored to an insoluble solid support, typically a resin bachem.com. This method simplifies purification, as excess reagents and by-products can be removed by simple filtration while the peptide remains attached to the solid phase bachem.com. The synthesis proceeds through a series of cycles, each involving the cleavage of a temporary protecting group from the N-terminus of the growing peptide chain, followed by washing steps, and then the coupling of the next protected amino acid bachem.com. Once the desired sequence is assembled, the peptide is cleaved from the resin, often using acidolytic conditions bachem.com. SPPS is widely utilized in both research settings and pharmaceutical manufacturing for producing high-purity peptides bachem.com. Analogues of this compound with modifications, such as amino acid substitutions or omissions, have been synthesized using SPPS to investigate the role of specific residues, like Proline at position 11, in its biological activity and secondary structure nih.govscilit.com.
Spectroscopic Techniques for Conformational Analysis
Understanding the three-dimensional structure of this compound and how it changes in different environments is crucial for elucidating its mechanism of action, particularly its interaction with membranes.
Advanced CD and VCD Applications in Membrane Mimics
Circular Dichroism (CD) spectroscopy is a powerful technique used to determine the secondary structure of peptides and proteins in various environments nih.govdovepress.comresearchgate.net. For this compound, CD spectroscopy has been employed to analyze its conformation in different conditions, including buffer solutions and membrane-mimicking environments nih.govdovepress.comresearchgate.net. In a benign environment like PBS buffer, this compound exhibits a random coil structure dovepress.com. However, in membrane-mimicking environments, such as solutions containing trifluoroethanol (TFE) or sodium dodecyl sulfate (B86663) (SDS), this compound adopts a significant alpha-helical conformation nih.govscilit.comdovepress.com. This structural change is considered essential for its interaction with bacterial membranes and its antimicrobial activity researchgate.netresearchgate.net.
Vibrational Circular Dichroism (VCD) spectroscopy provides complementary information to electronic CD (ECD) by probing the vibrational transitions of a molecule, offering more detailed insights into its conformation and interactions researchgate.netresearchgate.netnih.gov. VCD, along with ECD, has been used to study the secondary structure of this compound in model membrane environments, including different types of liposomes and micelles that mimic eukaryotic and bacterial membranes researchgate.netresearchgate.netnih.gov. These studies have shown that this compound exhibits a higher content of alpha-helical conformation in the presence of negatively charged liposomes, which mimic bacterial membranes, compared to zwitterionic liposomes, which model eukaryotic membranes researchgate.netresearchgate.netnih.gov. This difference in conformational preference correlates with this compound's selective toxicity towards bacterial cells over mammalian cells researchgate.netresearchgate.net. VCD has been found particularly useful in differentiating between different types of secondary structures, such as alpha-helical and polyproline II conformations, in the context of peptide-membrane interactions researchgate.net.
Quantitative analysis of CD spectra using programs like Dichroweb and CDNN can provide estimates of the percentage of different secondary structures present researchgate.netnih.gov. For example, studies have quantified the alpha-helix content of this compound in different environments based on CD data dovepress.com.
Here is an example of how data on this compound's secondary structure in different environments might be presented, based on research findings:
| Environment | Secondary Structure | Alpha-Helix Content (%) |
| PBS buffer | Random coil | Low |
| 50% TFE | Alpha-helix | High |
| Negatively charged liposomes (mimicking bacterial membrane) | Alpha-helix | Significant |
| Zwitterionic liposomes (mimicking eukaryotic membrane) | Lower alpha-helix content | Moderate |
Biophysical Assays for Membrane Interaction Characterization
This compound's primary mechanism of action against bacteria involves disrupting the cell membrane dovepress.comresearchgate.netnih.gov. Biophysical assays are essential for characterizing how this compound interacts with lipid bilayers and affects membrane integrity.
Liposome-Based Permeability and Aggregation Assays
Liposomes, artificially created vesicles composed of lipid bilayers, serve as valuable models for biological membranes in studying peptide-membrane interactions dovepress.comresearchgate.netnih.govresearchgate.nettandfonline.comlifeasible.com. Liposome-based assays are widely used to assess the ability of peptides like this compound to permeabilize membranes and induce liposome (B1194612) aggregation.
Permeability assays often involve encapsulating a fluorescent marker, such as calcein (B42510), within liposomes dovepress.comtandfonline.com. When this compound interacts with the liposomes and disrupts the membrane, the encapsulated marker is released, leading to an increase in fluorescence intensity that can be measured dovepress.comtandfonline.com. Studies using liposomes with different phospholipid compositions, mimicking bacterial (negatively charged lipids like DPPG/DPPE) and normal cell membranes (neutrally charged lipids like PC and cholesterol), have shown that this compound induces significant calcein leakage from negatively charged liposomes in a concentration-dependent manner dovepress.comtandfonline.com. This indicates that this compound preferentially interacts with and permeabilizes bacterial-like membranes dovepress.comtandfonline.com.
Aggregation assays measure the ability of a peptide to cause liposome vesicles to clump together researchgate.netresearchgate.net. This is typically monitored by measuring the turbidity of the liposome solution over time researchgate.netresearchgate.net. This compound has been shown to induce the aggregation of liposomes, and this aggregation can vary depending on the lipid composition of the liposomes researchgate.netresearchgate.net. Studies have compared the aggregation induced by this compound in liposomes mimicking erythrocyte membranes (PC:CH) and bacterial outer membranes (PE:PG) researchgate.netresearchgate.net.
Data from liposome permeability assays can be presented to show the percentage of leakage at different peptide concentrations:
| Liposome Composition (Mimicking) | This compound Concentration (µM) | Calcein Leakage (%) |
| DPPG/DPPE (Bacterial) | 5 | Data from research would be inserted here |
| DPPG/DPPE (Bacterial) | 10 | Data from research would be inserted here |
| DPPG/DPPE (Bacterial) | 20 | Data from research would be inserted here |
| PC/Cholesterol (Mammalian) | 5 | Data from research would be inserted here |
| PC/Cholesterol (Mammalian) | 10 | Data from research would be inserted here |
| PC/Cholesterol (Mammalian) | 20 | Data from research would be inserted here |
Aggregation data can illustrate the change in turbidity over time or at different peptide-to-lipid ratios:
| Liposome Composition | Peptide/Lipid Ratio | Turbidity (Absorbance at 405 nm) |
| PE:PG (Bacterial Outer Membrane) | 0.0125 | Data from research would be inserted here |
| PE:PG (Bacterial Outer Membrane) | 0.05 | Data from research would be inserted here |
| PE:PG (Bacterial Outer Membrane) | 0.1 | Data from research would be inserted here |
| PC:CH (Erythrocyte Membrane) | 0.0125 | Data from research would be inserted here |
| PC:CH (Erythrocyte Membrane) | 0.05 | Data from research would be inserted here |
| PC:CH (Erythrocyte Membrane) | 0.1 | Data from research would be inserted here |
Other membrane interaction assays include using fluorescent probes like Propidium Iodide (PI) to assess membrane damage in bacterial cells, where PI can only enter cells with compromised membranes researchgate.netnih.govtandfonline.com.
Molecular Biology Techniques for Gene Expression Analysis (e.g., mRNA expression of cytokines)
Beyond its direct effects on bacterial membranes, this compound has also been shown to modulate host immune responses researchgate.netnih.gov. Molecular biology techniques are employed to investigate how this compound affects gene expression in mammalian cells, particularly the expression of cytokines involved in inflammatory responses.
Quantitative real-time PCR (RT-qPCR) is a common technique used to measure the mRNA expression levels of specific genes researchgate.netnih.govmdpi.comnih.govdovepress.com. Studies have used RT-qPCR to analyze the effect of this compound on the mRNA expression of pro-inflammatory cytokines like TNFα, IL-8, IL-6, and IL-1β in mammalian cells, such as human fibroblasts, stimulated with bacteria like Staphylococcus aureus researchgate.netnih.gov. Research has indicated that this compound can significantly inhibit the increase in the mRNA expression of these cytokines induced by bacterial infection researchgate.netnih.gov.
Analyzing mRNA expression levels provides insights into the transcriptional regulation of immune mediators in response to this compound treatment. This helps to understand the potential anti-inflammatory properties of this compound researchgate.netnih.gov.
Data on the effect of this compound on cytokine mRNA expression could be presented as follows:
| Treatment | Gene (Cytokine) | Relative mRNA Expression Level (Normalized to GAPDH) |
| Control (Untreated) | TNFα | Data from research would be inserted here |
| S. aureus stimulated | TNFα | Data from research would be inserted here |
| S. aureus stimulated + this compound | TNFα | Data from research would be inserted here |
| Control (Untreated) | IL-8 | Data from research would be inserted here |
| S. aureus stimulated | IL-8 | Data from research would be inserted here |
| S. aureus stimulated + this compound | IL-8 | Data from research would be inserted here |
| Control (Untreated) | IL-6 | Data from research would be inserted here |
| S. aureus stimulated | IL-6 | Data from research would be inserted here |
| S. aureus stimulated + this compound | IL-6 | Data from research would be inserted here |
| Control (Untreated) | IL-1β | Data from research would be inserted here |
| S. aureus stimulated | IL-1β | Data from research would be inserted here |
| S. aureus stimulated + this compound | IL-1β | Data from research would be inserted here |
Microscopy for Cellular and Subcellular Observation
Microscopy techniques play a crucial role in elucidating the mechanisms by which this compound interacts with biological membranes and exerts its effects at the cellular and subcellular levels. Various forms of microscopy, including Confocal Laser Scanning Microscopy (CLSM), Scanning Electron Microscopy (SEM), and Transmission Electron Microscopy (TEM), have been employed to visualize the impact of this compound on cell morphology, membrane integrity, and intracellular localization.
Confocal Laser Scanning Microscopy has been utilized to assess the integrity of bacterial membranes following treatment with this compound. Studies employing dyes like Propidium Iodide (PI), which can only enter cells with compromised membranes, have shown increased PI uptake in Escherichia coli bacteria treated with this compound, indicating damage to the bacterial membrane nih.gov. CLSM allows for the visualization and photography of these changes in bacterial membrane integrity nih.gov. While direct studies on this compound's intracellular localization using CLSM were not extensively detailed in the provided results, related research on other antimicrobial peptides (AMPs) using confocal microscopy has demonstrated peptide translocation into the bacterial cytoplasm researchgate.netnih.gov.
Scanning Electron Microscopy provides high-resolution images of the surface morphology of cells. SEM has been instrumental in observing the effects of this compound on tumor cells, specifically leukemia K562 cells. Following treatment with this compound, significant morphological alterations were observed in the tumor cell membranes. Untreated leukemia cells typically exhibit smooth and integrated cell membranes, whereas this compound-treated cells displayed membranes that were described as destroyed and characterized by the presence of numerous bumps and pores dovepress.comtandfonline.com. This observed phenomenon in tumor cells is consistent with the effects of this compound on bacterial membranes, suggesting a similar membrane-targeting mechanism dovepress.comtandfonline.com. SEM has also been used in studies of other AMPs to confirm their membrane-perturbing activity and the resulting formation of fibrous materials from damaged cells nih.govpnas.org.
Transmission Electron Microscopy offers even higher resolution, allowing for the examination of ultrastructural details of cells and membranes. TEM has been applied to analyze large unilamellar vesicles (LUVs) treated with this compound to investigate membrane changes at a finer level nih.gov. TEM images have provided visual evidence of the effects of this compound on LUVs composed of different phospholipid compositions, contributing to the understanding of how this compound interacts with various membrane types researchgate.net.
Fluorescence microscopy, broadly, is recognized as a versatile tool for characterizing AMPs, particularly for studying their interactions with membranes and determining their cellular localization nih.gov. The use of specific fluorescent labels and dyes in conjunction with advanced microscopy techniques enables researchers to simultaneously investigate different aspects of peptide-membrane interactions nih.gov.
The application of these diverse microscopy techniques has provided crucial visual evidence supporting the membrane-disrupting activity of this compound on both bacterial and tumor cells. The observed morphological changes and increased membrane permeability highlight the direct interaction of this compound with cellular membranes as a key mechanism of its biological activity.
Here is a summary of microscopy techniques used in this compound research based on the provided information:
| Microscopy Technique | Cell Type/Model System | Key Observation(s) | Source(s) |
| Confocal Laser Scanning Microscopy | Escherichia coli bacteria | Increased Propidium Iodide uptake, indicating membrane damage; Visualization of membrane integrity. nih.gov | nih.gov |
| Scanning Electron Microscopy | Leukemia K562 tumor cells | Destruction of cell membrane, presence of bumps and pores. | nih.govdovepress.comtandfonline.com |
| Transmission Electron Microscopy | Large Unilamellar Vesicles (LUVs) | Changes in membrane ultrastructure. | nih.govresearchgate.net |
Comparative Analysis of Melectin with Other Antimicrobial Peptides
Comparison with Melittin
Melittin is a well-studied, abundant peptide in honeybee venom, known for its potent antimicrobial and cytotoxic effects. mdpi.comnih.govsigmaaldrich.com Comparing Melectin to Melittin provides valuable insights into their relative therapeutic potential and mechanisms of action.
Structural Homology and Differences
Melittin is a cationic, amphipathic peptide composed of 26 amino acid residues. sigmaaldrich.comfrontiersin.org Its structure typically features a linear α-helix, often described as a helix-hinge-helix motif or bent rod, with a hydrophobic N-terminal region (residues 1-20) and a hydrophilic C-terminal region (residues 21-26) containing positively charged amino acids. sigmaaldrich.comfrontiersin.org
In contrast, this compound consists of 18 amino acids, making it shorter than Melittin. nih.gov Despite this difference in length, this compound is also reported to possess an α-helical structure, which is considered essential for the biological function of many AMPs. nih.govdntb.gov.uanih.govresearchgate.net this compound binds to bacterial membranes, such as those containing LPS or LTA, through electrostatic interactions, leading to membrane permeabilization and rapid bacterial death. mdpi.comdntb.gov.ua
While both peptides adopt an α-helical conformation and interact with membranes, the shorter length of this compound and potential differences in the precise arrangement and sequence of amino acids contribute to distinct functional profiles, particularly in terms of cytotoxicity.
Comparative Biological Activity Profiles (e.g., antibacterial, antifungal, antitumor)
Studies have demonstrated that this compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, including clinical drug-resistant strains. frontiersin.orgmdpi.comnih.govdntb.gov.uanih.gov Its antibacterial efficacy has been shown to be similar to that of Melittin against certain strains like Staphylococcus aureus and Pseudomonas aeruginosa. mdpi.com this compound's antibacterial activity is concentration and time-dependent, rapidly killing bacteria through membrane interference. nih.gov
Melittin also possesses broad-spectrum antimicrobial activity against various bacteria and fungi. mdpi.comacademicjournals.orgscielo.br However, comparative studies highlight differences in their activity against specific microorganisms and in their cytotoxic effects.
Regarding antifungal activity, both bee venom and Melittin have shown varying activity against different Candida species and other pathogenic fungi. mdpi.comacademicjournals.orgscielo.br While this compound's antifungal activity is mentioned in the context of its broad-spectrum anti-infectivity frontiersin.org, detailed comparative data specifically focusing on this compound's antifungal profile against Melittin is less extensively reported in the provided sources.
In terms of antitumor activity, Melittin has been shown to inhibit the growth, migration, and invasion of various cancer cells, including melanoma, Hodgkin lymphoma, and osteosarcoma cells, often inducing apoptosis and affecting signaling pathways. frontiersin.org this compound has also demonstrated antitumor activity, inhibiting the proliferation of tested leukemia cell lines, such as THP-1 and HL-60, by interfering with tumor cell membranes. nih.govresearchgate.net While both show antitumor potential, their efficacy and selectivity against different cancer types may vary.
Comparative Selectivity and Cytotoxicity Profiles (e.g., hemolytic activity)
A crucial difference between this compound and Melittin lies in their cytotoxicity and selectivity towards mammalian cells. Melittin is known for its significant cytotoxicity and hemolytic activity, which limits its therapeutic application. frontiersin.orgmdpi.comfrontiersin.orgnih.govd-nb.info Melittin can cause considerable hemolysis, with studies reporting high hemolytic activity at concentrations as low as 0.44 µg/mL (HD50) and around 80-90% hemolysis at concentrations over 1 µg/mL or 32 µM. d-nb.inforesearchgate.net Its cytotoxicity against human fibroblast cells has also been noted, with approximately 80% cytotoxicity observed at 4 µM. researchgate.net
In stark contrast, this compound has consistently shown low cytotoxicity and no significant hemolytic activity at its active antimicrobial concentrations. frontiersin.orgmdpi.comnih.govdntb.gov.uaresearchgate.net Studies indicate that this compound exhibits only about 30% cytotoxicity at 32 µM and low cytotoxicity (10%) at concentrations below 16 µM against normal human fibroblast cells. nih.govresearchgate.net this compound showed no hemolytic activity up to 32 µM. nih.govresearchgate.net This significantly lower toxicity profile makes this compound a more promising candidate for therapeutic development compared to Melittin. mdpi.com
The difference in cytotoxicity is likely linked to their structural properties and interactions with mammalian cell membranes. While both target membranes, this compound's interaction appears to be more selective for bacterial membranes. dntb.gov.uanih.gov
Presented below is a comparative summary of this compound and Melittin activities:
| Feature | This compound | Melittin |
| Source | Melecta albifrons (Solitary Bee) | Apis mellifera (Honeybee) |
| Amino Acid Length | 18 residues nih.gov | 26 residues sigmaaldrich.comfrontiersin.org |
| Structure | α-helical nih.govdntb.gov.uanih.govresearchgate.net | α-helical (helix-hinge-helix) frontiersin.org |
| Antibacterial Activity | Broad-spectrum, similar to Melittin frontiersin.orgmdpi.com | Broad-spectrum mdpi.comsigmaaldrich.comscielo.br |
| Antifungal Activity | Broad-spectrum anti-infectivity frontiersin.org | Varies by species mdpi.comacademicjournals.orgscielo.br |
| Antitumor Activity | Inhibits leukemia cell proliferation nih.govresearchgate.net | Inhibits various cancer cells (melanoma, etc.) frontiersin.org |
| Cytotoxicity (Mammalian) | Low frontiersin.orgmdpi.comnih.govdntb.gov.uaresearchgate.net | High frontiersin.orgmdpi.comfrontiersin.orgnih.govd-nb.info |
| Hemolytic Activity | None reported up to 32 µM frontiersin.orgmdpi.comnih.govresearchgate.net | Significant frontiersin.orgmdpi.comnih.govd-nb.inforesearchgate.net |
Comparison with Other Solitary Bee Venom Peptides
Beyond Melittin, venoms from various bee species, including solitary bees, contain a diverse array of peptides with potential biological activities. Comparing this compound to peptides from other solitary bees helps contextualize its properties within the broader landscape of bee venom peptides.
While the provided search results mention some of these peptides in the context of bee venoms or natural products, detailed comparative studies directly assessing the biological activities of this compound against each of Antapin, Xylopin, Osmin, Codesane, Lasioglossins, Halictines, and Macropin are limited in the provided information.
Antapin: One source mentions a conformational study of this compound and Antapin, suggesting they are both antimicrobial peptides from bee venom. dntb.gov.ua However, specific comparative data on their activities is not provided.
Xylopin: PubChem lists "Xylopine" as an aporphine (B1220529) alkaloid found in plants, not a bee venom peptide. nih.gov "Xylopinic Acid" is also listed as a plant compound. nih.gov One source mentions "xylopin E-F" from Xylopia vielana being studied for pharmacological properties, but again, this is plant-derived. researchgate.net It seems "Xylopin" in the context of bee venom peptides might be a less common or alternative name, or information is scarce in the search results.
Osmin: PubChem lists "Osmin" with a molecular formula suggesting it contains Osmium, which is not consistent with a peptide structure. nih.govnih.gov Another source mentions "Osmin" in the context of drugs for hemorrhoids mims.com and osteoarthritis mims.com, suggesting it might be a drug name rather than a bee venom peptide. Information directly linking "Osmin" as a solitary bee venom peptide with comparative data to this compound is not present in the search results.
Codesane: One source lists "codesane peptide" from Colletes daviesanus in a database of bee venoms. ctdbase.org However, no comparative data on its activity relative to this compound is provided.
Lasioglossins: The term "Lasioglossum" is mentioned in relation to bees whose Dufour's gland secretion contains macrocyclic lactones like octadecanolide, used as pheromones. wikipedia.org While these bees are solitary, the compounds mentioned are not peptides, and no specific peptides named "Lasioglossins" with comparative data to this compound were found in the search results.
Halictines: Similar to Lasioglossins, "Halictinae" is a subfamily of bees whose Dufour's gland contains macrocyclic lactones. wikipedia.org One source mentions "Halictine-2 antimicrobial peptide" showing anti-parasitic activity against Leishmania species researchgate.net, but no comparative data with this compound is available in the provided results.
Macropin: PubChem lists "Macrophin" as a pyranone compound found in fungi nih.gov and "Macrosporin" as a hydroxyanthraquinone, also found in fungi nih.gov. The term "macropin" is listed in a database of bee venoms from Macropis fulvipes ctdbase.org and appears in a text corpus related to cid and other biological terms huggingface.cohuggingface.co. However, specific details on its structure or comparative biological activity with this compound are not available in the provided search results.
Based on the available information, direct comparative studies of this compound's biological activities against a comprehensive panel of these specific solitary bee venom peptides are not extensively detailed in the search results. Research on peptides from solitary bees is ongoing, and more comparative data may emerge in the future.
Bee venoms contain a variety of peptides that have evolved to serve various functions, primarily defense. Melittin is a major component in the venom of Apis species (honeybees). mdpi.com Peptides in the venoms of solitary bees can differ significantly from those in honeybees, reflecting distinct evolutionary paths and ecological pressures.
This compound, from the cleptoparasitic bee Melecta albifrons, is noted as a novel antimicrobial peptide. mdpi.com One source suggests that this compound does not exhibit sequence homology with other wasp venom peptides researchgate.net, implying a degree of evolutionary divergence.
While the search results mention various peptides found in different bee venoms mdpi.comctdbase.org, detailed phylogenetic studies specifically outlining the evolutionary relationships between this compound and the other listed solitary bee venom peptides (Antapin, Xylopin, Osmin, Codesane, Lasioglossins, Halictines, Macropin) were not found. The evolution of venom peptides is a complex process involving gene duplication, diversification, and selection, leading to the wide array of peptides observed across different bee species. Understanding these relationships requires in-depth genetic and proteomic analyses of venom components from a broad range of species.
Compound Names and PubChem CIDs
Translational Research Perspectives and Future Directions for Melectin Studies
Melectin as a Template for Novel Antimicrobial Agents
This compound has demonstrated potent broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains. nih.govscispace.com Its mechanism of action involves interfering with the bacterial membrane, a common target for many AMPs. nih.govscispace.com Studies show that this compound binds to bacterial membranes, causing permeabilization and depolarization, leading to rapid bacterial death. scispace.comresearchgate.net The peptide's cationic nature facilitates electrostatic interactions with the negatively charged components of bacterial membranes, such as phosphatidylglycerol, cardiolipin, phosphatidylserine, lipoteichoic acid (LTA) in Gram-positive bacteria, and lipopolysaccharide (LPS) in Gram-negative bacteria. scispace.comresearchgate.net
Research has evaluated the minimum inhibitory concentration (MIC) of this compound against various bacterial strains, including drug-resistant isolates. scispace.commdpi.com
| Bacterial Strain | MIC (µM) | Source |
| Staphylococcus aureus | 2 | scispace.commdpi.com |
| Pseudomonas aeruginosa | 2 | scispace.commdpi.com |
| Klebsiella pneumoniae | 4 | scispace.commdpi.com |
| Escherichia coli | 4 | scispace.commdpi.com |
| Drug-resistant S. aureus | 2–8 | scispace.commdpi.com |
| Drug-resistant P. aeruginosa | 2–8 | scispace.commdpi.com |
| Drug-resistant E. coli | 2–8 | scispace.commdpi.com |
These findings highlight this compound's potential as a template for developing new antimicrobial agents, particularly in the context of rising antibiotic resistance. tandfonline.comnih.govscispace.com
Addressing Multidrug Resistance Challenges
The emergence of multidrug-resistant (MDR) bacteria poses a significant threat to global health. scispace.comfarmaciajournal.com Conventional antibiotics are becoming less effective, necessitating the discovery and development of new antimicrobial strategies. scispace.com this compound's ability to kill drug-resistant bacterial strains suggests its potential in combating MDR infections. nih.govnih.govscispace.com Unlike some conventional antibiotics that target specific cellular processes, AMPs like this compound often act by disrupting bacterial membranes, a mechanism less prone to the development of resistance. scispace.comfrontiersin.org Studies have shown that this compound maintains its antimicrobial activity even at physiological salt concentrations, which is a crucial factor for in vivo efficacy and a challenge for some AMPs. nih.govscispace.comresearchgate.net The rapid killing kinetics observed with this compound against S. aureus and P. aeruginosa further support its potential as a fast-acting antimicrobial agent. scispace.com
Potential as an Anti-inflammatory Therapeutic Agent
Beyond its direct antimicrobial effects, this compound has also demonstrated anti-inflammatory properties. nih.govscispace.commdpi.com Research indicates that this compound can modulate the expression of pro-inflammatory cytokines. nih.govscispace.comresearchgate.net For instance, studies have shown that this compound significantly inhibited the increase in pro-inflammatory cytokines such as TNFα, IL-8, IL-6, and IL-1β induced by S. aureus infection in fibroblast cells. nih.govscispace.comresearchgate.net This immunomodulatory activity suggests that this compound or its derivatives could be explored as therapeutic agents for inflammatory conditions, potentially those associated with bacterial infections. nih.govmdpi.com
Prospects in Anticancer Research
This compound has shown promising antitumor activity against certain cancer cell lines. tandfonline.comnih.govnih.gov Studies have investigated its effects on leukemia cell lines, demonstrating that this compound can inhibit their proliferation. nih.govfrontiersin.org The proposed mechanisms of action include interference with tumor cell membranes and DNA binding. tandfonline.comnih.gov While this compound has shown moderate activity against leukemia cell lines, it also exhibits some cytotoxicity towards normal cells, albeit at higher concentrations than those affecting tumor cells. nih.gov This moderate selectivity suggests the need for further research to enhance its specific toxicity towards cancer cells while minimizing effects on healthy tissues. nih.gov
Challenges and Strategies for Therapeutic Development
Despite the promising in vitro findings, translating this compound into a clinically viable therapeutic agent faces several challenges inherent to peptide-based drugs. farmaciajournal.comfrontiersin.org
Enhancing in vivo Stability and Pharmacological Profiles (non-clinical)
A major challenge for peptide therapeutics is their susceptibility to degradation by proteases in biological fluids, leading to short half-lives and poor bioavailability in vivo. farmaciajournal.comresearchgate.netmdpi.com While specific data on this compound's in vivo stability is limited in the provided context, AMPs in general often face this issue. researchgate.netmdpi.com Strategies to enhance the in vivo stability and pharmacological profiles of peptide-based therapeutics include structural modifications to increase resistance to enzymatic degradation, such as the incorporation of non-natural amino acids or peptide backbone modifications. researchgate.netmdpi.com Formulation strategies, such as encapsulation in nanoparticles or conjugation to polymers, can also protect peptides from degradation and improve their delivery and half-life. mdpi.com The presence of trifluoroacetic acid (TFA) salts, often a byproduct of peptide synthesis, can also influence in vivo studies and requires careful consideration. novoprolabs.com
Improving Target Selectivity and Specificity
Although this compound exhibits some selectivity for bacterial and cancer cells over certain normal mammalian cells, improving target selectivity and specificity is crucial for therapeutic development. nih.govnih.govscispace.com For antimicrobial applications, enhancing the peptide's preference for bacterial membranes over mammalian cell membranes is key to reducing cytotoxicity and hemolytic activity. scispace.comresearchgate.net Studies on this compound have suggested that the proline residue at position 11 may play a role in its selectivity for bacterial cells. scilit.comnovoprolabs.com Modifications to this residue have been shown to influence hemolytic activity without significantly affecting antibacterial activity. novoprolabs.com For anticancer applications, strategies to improve selectivity for cancer cells could involve conjugating this compound to tumor-targeting ligands or encapsulating it in delivery systems that preferentially accumulate in tumor tissues. nih.govmdpi.com Structural modifications aimed at altering the peptide's charge distribution or hydrophobicity can also influence its interaction with different cell membranes and potentially improve selectivity. researchgate.netmdpi.com
Integration with Modern Drug Design Paradigms
Modern drug design paradigms, particularly computational approaches, are increasingly valuable in the development and optimization of AMPs like this compound. plos.orgfrontiersin.orgmdpi.com These methods can help overcome limitations in understanding AMP mechanisms and facilitate the design of novel peptide sequences with improved properties. plos.org
Computational Design and Optimization of AMPs
Computer-aided design plays a crucial role in identifying and designing AMPs by integrating information on chemical parameters and bioactivities. frontiersin.org Quantitative structure-activity relationship (QSAR) models, machine learning, and genetic algorithms are among the computational tools used to predict antibacterial potential and optimize AMP sequences for enhanced activity, reduced cytotoxicity, and improved stability. plos.orgfrontiersin.orgmdpi.comresearchgate.net
For this compound, computational approaches could be used to:
Analyze its physicochemical properties and correlate them with its observed biological activities (antimicrobial, antitumor). nih.govresearchgate.netnih.gov
Design this compound analogs with potentially improved efficacy, reduced toxicity, or enhanced stability against degradation. researchgate.net
Predict the interaction of this compound or its derivatives with biological membranes or DNA, further elucidating its mechanisms of action. nih.govnih.gov
Optimize parameters like hydrophobicity, instability index, and aliphatic index to improve peptide stability and effectiveness. mdpi.comresearchgate.net
Multi-objective optimization methods, such as the non-dominated sorting genetic algorithm II (NSGA-II), combined with machine learning, are being employed to design AMPs with multiple desired properties simultaneously. mdpi.comresearchgate.net This integrated approach allows for the exploration of vast sequence spaces to identify promising candidates. mdpi.com Applying such methods to this compound could lead to the design of optimized variants with tailored therapeutic profiles.
Unexplored Biological Activities and Mechanistic Pathways
While this compound has demonstrated broad-spectrum anti-infectivity against bacteria, including drug-resistant strains, and antitumor activity against various cancer cell lines, there may be other biological activities and detailed mechanistic pathways that remain unexplored. frontiersin.orgnih.govresearchgate.net
Current research indicates that this compound's action mechanisms involve membrane interference and DNA binding. nih.govnih.gov Its effect on lipid membranes varies depending on phospholipid composition. nih.govnih.gov In the context of antitumor activity, this compound has been shown to induce apoptosis and affect signaling pathways such as PI3K/Akt/mTOR and MAPK in melanoma cells. frontiersin.org It has also shown potential in increasing the sensitivity of drug-resistant lymphoma cells to chemotherapy and downregulating proteins associated with the Wnt/β-catenin pathway in osteosarcoma cells. frontiersin.org
Further research could delve into:
Detailed interactions of this compound with specific bacterial or cancer cell membrane components.
The precise nature of this compound's DNA binding and its downstream effects on cellular processes.
Potential immunomodulatory effects beyond the reduction of pro-inflammatory cytokines observed in S. aureus-stimulated human fibroblasts. frontiersin.org
Activity against other types of pathogens, such as fungi or viruses.
Its potential impact on the tumor microenvironment.
The role of its α-helical structure and specific amino acid residues in its diverse activities. nih.govresearchgate.net
Exploring these areas could uncover novel therapeutic applications and provide a more comprehensive understanding of this compound's biological profile.
Ethical Considerations in Natural Product Research and Derivations
Research involving natural products, including those derived from animal sources like bee venom, raises ethical considerations. These considerations are generally related to the responsible sourcing of the natural product and the sustainability of its collection. frontiersin.org
While specific ethical guidelines for this compound research were not detailed in the search results, the broader ethical framework for natural product research emphasizes the importance of quality, safety, and efficacy, similar to conventional medicines. frontiersin.org Ensuring the quality of the source material is crucial for the safety and efficacy of derived compounds. frontiersin.org
Ethical considerations in this compound research and derivation would generally encompass:
Responsible and sustainable collection of Melecta albifrons venom to avoid adverse ecological impacts.
Transparency in reporting the source and processing of the venom.
Adherence to regulations regarding the use of biological materials.
These considerations are part of the broader ethical landscape of biotechnology and natural product research, which aims to ensure that scientific advancements are conducted responsibly and with respect for environmental integrity and societal norms. tenk.ficonsensus.app
Q & A
Q. What experimental models are used to evaluate Melectin's membrane-disrupting mechanisms?
this compound's membrane interaction is studied using:
- Fluorescent probes : N-phenyl-1-naphthylamine (NPN) uptake assays to quantify outer membrane permeability in E. coli .
- Lipid vesicle leakage : Large unilamellar vesicles (LUVs) mimicking bacterial (DPPG/DPPE) or mammalian (PC/cholesterol) membranes to assess selective membrane disruption .
- Cytoplasmic β-galactosidase release : To measure inner membrane permeability in E. coli ML-35.12 . These methods validate its electrostatic attraction to negatively charged bacterial membranes and pore-forming activity .
Q. How is this compound's cytotoxicity assessed in normal and tumor cell lines?
- LDH release assays : Quantify membrane integrity by measuring lactate dehydrogenase leakage after 4-hour exposure to this compound (10–50 µM) .
- MTT assays : Evaluate metabolic activity post-treatment to determine cell viability .
- Hemolytic activity : Human erythrocyte lysis assays using spectrophotometric measurement of hemoglobin release (e.g., 2% hematocrit, 37°C incubation) . Results show dose-dependent cytotoxicity, with higher selectivity for bacterial membranes over mammalian cells .
Q. What biophysical techniques characterize this compound's secondary structure?
- Circular dichroism (CD) spectroscopy : Analyzes structural shifts in PBS (random coil) vs. 50% trifluoroethanol (TFE, α-helix formation) .
- SEM imaging : Visualizes membrane morphology changes in treated cells (e.g., K562 leukemia cells fixed with glutaraldehyde and tannic acid) . These methods correlate α-helical content with antimicrobial potency .
Advanced Research Questions
Q. How do environmental factors (e.g., salt concentration, lipid composition) modulate this compound's activity?
- Salt resistance assays : this compound retains activity in physiological NaCl (150 mM) and divalent cations (Mg²⁺/Ca²⁺), unlike magainin .
- Lipid aggregation studies : Turbidity measurements reveal preferential binding to anionic phospholipids (e.g., DPPG) over zwitterionic PC/cholesterol membranes . Contradictions arise in divalent cation effects: Mg²⁺ increases MIC values for P. aeruginosa but not S. aureus , suggesting species-specific membrane interactions.
Q. What evidence supports this compound's dual mechanism of membrane disruption and DNA binding?
- Gel retardation assays : this compound binds plasmid DNA (pBR322) at ≥16 µM, unlike magainin .
- Fluorescence dye leakage : Correlates membrane permeabilization (e.g., NPN uptake) with bactericidal kinetics . Contradictory data exist on whether DNA binding is a primary bactericidal mechanism or secondary to membrane damage .
Q. How do structural dynamics influence this compound's antitumor activity?
- α-Helix stability : CD spectra show TFE-induced helicity (50% TFE, 50 µM this compound) enhances membrane disruption but not necessarily antitumor efficacy .
- Cell selectivity : Leukemia cells (K562) exhibit higher LDH release than normal cells, yet mechanisms remain unclear . Advanced studies should integrate molecular dynamics simulations with experimental mutagenesis to resolve structure-function relationships.
Methodological Challenges
Q. How can researchers reconcile contradictions in this compound's cytotoxicity profile?
Discrepancies in hemolytic activity (e.g., 10% vs. 20% lysis at 50 µM) may stem from:
Q. What statistical frameworks address variability in antimicrobial susceptibility testing?
- Three independent replicates : Minimize batch effects in MIC determinations (e.g., broth microdilution per CLSI guidelines) .
- ANOVA with post-hoc tests : Compare this compound's efficacy across bacterial strains (e.g., E. coli vs. MRSA) . Power analysis is recommended for studies with small sample sizes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
